Product packaging for 1-(Thiophen-2-yl)propan-2-ol(Cat. No.:CAS No. 62119-81-7)

1-(Thiophen-2-yl)propan-2-ol

Cat. No.: B1345485
CAS No.: 62119-81-7
M. Wt: 142.22 g/mol
InChI Key: FQOLCQNLKZBNMM-UHFFFAOYSA-N
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Description

Significance of Thiophene-Containing Alcohols as Fundamental Building Blocks

The incorporation of an alcohol functional group onto a thiophene (B33073) scaffold, as seen in compounds like 1-(thiophen-2-yl)propan-2-ol, introduces a versatile handle for a wide array of chemical transformations. Alcohols can be oxidized to ketones, converted into leaving groups for nucleophilic substitution, or used in esterification and etherification reactions. This dual functionality—the aromatic, electronically rich thiophene core and the reactive hydroxyl group—makes thiophene-containing alcohols powerful intermediates for constructing more complex molecules, particularly in the synthesis of pharmaceuticals and advanced materials. mdpi.com Their application is evident in the development of catalysts and as precursors to a variety of bioactive compounds. umich.eduglpbio.com

Overview of the Chemical Class of Propanol (B110389) Derivatives and their Structural Diversity

Propanol derivatives are a broad and structurally diverse class of organic compounds characterized by a three-carbon chain bearing a hydroxyl (-OH) group. Their structural variety stems from several factors: the position of the hydroxyl group (yielding 1-propanol (B7761284) or 2-propanol isomers), the nature and placement of substituents on the carbon backbone, and the introduction of stereocenters. glpbio.comacs.org This diversity allows for a fine-tuning of chemical and physical properties, including polarity, boiling point, and reactivity. acs.org

The introduction of different functional groups, such as halogens, amines, or aromatic rings, onto the propanol framework leads to a vast array of derivatives with specialized applications. acs.orgscielo.br For instance, halogenated propanols are important intermediates in synthesis, while amino-propanols are core structures in many pharmaceuticals. scielo.brthieme-connect.com The study of propanol derivatives, such as 2,2,3,3,3-pentafluoro-1-propanol, has revealed complex conformational possibilities and intermolecular interactions, highlighting the structural richness within this class. nih.govresearchgate.net The compound this compound is a prime example of this diversity, combining a propan-2-ol structure with a heterocyclic aromatic substituent, which imparts unique reactivity and makes it a valuable chiral building block.

Research Trajectory and Emerging Perspectives for this compound in Chemical Synthesis

The research trajectory for this compound is intrinsically linked to its role as a key chiral precursor in asymmetric synthesis. A primary application is in the production of important pharmaceuticals. For example, the (S)-enantiomer of its amino derivative, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, is a crucial intermediate in the synthesis of the antidepressant Duloxetine. glpbio.com This has driven significant research into efficient and highly selective methods for its preparation.

A common and effective method for synthesizing this compound is the reduction of the corresponding ketone, 1-(thiophen-2-yl)propan-2-one. This transformation can be achieved with high yields using standard reducing agents. mdpi.com

Table 1: Synthesis of this compound via Ketone Reduction

Starting Material Reagent Solvent Yield

Emerging research focuses on chemoenzymatic and catalytic asymmetric methods to produce specific enantiomers of this compound and its derivatives, which are vital for stereospecific drug synthesis. thieme-connect.com The alcohol's hydroxyl group serves as a critical functional handle for subsequent reactions, such as the Mitsunobu reaction or substitution, to build the final complex drug molecule. glpbio.com For instance, (S)-1-(thiophen-2-yl)propan-2-ol can be converted to its corresponding amine, which is then used in further synthetic steps. mdpi.com

Table 2: Application of this compound in Multi-step Synthesis

Reactant Reagents Product Application
This compound 1. Phthalimide, DIAD, THF2. Hydrazine hydrate 1-(Thiophen-2-yl)propan-2-amine Intermediate for amide coupling reactions mdpi.com
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol* 1-Naphthol, Mitsunobu reagents (R)-Duloxetine Antidepressant synthesis glpbio.com

Note: This reactant is a derivative of the title compound, illustrating the synthetic pathway.

The continued exploration of this compound as a building block is expected to yield novel synthetic strategies and access to new classes of structurally diverse molecules for various applications in chemistry and medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10OS B1345485 1-(Thiophen-2-yl)propan-2-ol CAS No. 62119-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thiophen-2-ylpropan-2-ol
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InChI

InChI=1S/C7H10OS/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FQOLCQNLKZBNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
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DSSTOX Substance ID

DTXSID701310437
Record name α-Methyl-2-thiopheneethanol
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Molecular Weight

142.22 g/mol
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CAS No.

62119-81-7
Record name α-Methyl-2-thiopheneethanol
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Record name alpha-Methylthiophen-2-ethanol
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Record name α-Methyl-2-thiopheneethanol
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Record name α-methylthiophen-2-ethanol
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Synthetic Methodologies for 1 Thiophen 2 Yl Propan 2 Ol

Direct Synthetic Pathways to 1-(Thiophen-2-yl)propan-2-ol

Direct methods for synthesizing this compound typically involve the transformation of readily available precursors through well-established organic reactions. These pathways are often characterized by their high yields and straightforward execution.

A prevalent and efficient method for the synthesis of this compound is the reduction of its corresponding ketone, 1-(thiophen-2-yl)propan-2-one. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a frequently employed reagent for this purpose due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions. mdpi.comkhanacademy.org

The reaction involves the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This is typically performed in a protic solvent, such as methanol (B129727) or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product. mdpi.comrsc.org This method is widely applicable and provides high yields of the desired secondary alcohol. mdpi.comnih.gov

PrecursorReducing AgentSolventProduct
1-(Thiophen-2-yl)propan-2-oneSodium Borohydride (NaBH₄)MethanolThis compound

Another fundamental approach involves the construction of the carbon skeleton through the addition of an organometallic reagent to a thiophene-based aldehyde. Specifically, the Grignard reaction provides a classic and effective route. adichemistry.com In this method, thiophene-2-carboxaldehyde is treated with an ethylmagnesium halide, such as ethylmagnesium bromide. orgsyn.orgrsc.org

The reaction proceeds via the nucleophilic attack of the carbanionic ethyl group from the Grignard reagent on the carbonyl carbon of the aldehyde. Subsequent acidic workup of the magnesium alkoxide intermediate liberates the secondary alcohol, 1-(thiophen-2-yl)propan-1-ol (B2561536). It is important to note that this specific reaction yields the constitutional isomer 1-(thiophen-2-yl)propan-1-ol, not the target compound this compound. To obtain this compound via this strategy, one would need to start with 2-acetylthiophene (B1664040) and react it with a methyl Grignard reagent (e.g., methylmagnesium iodide).

Aldehyde/KetoneOrganometallic ReagentReaction TypeProduct
2-AcetylthiopheneMethylmagnesium IodideGrignard ReactionThis compound
Thiophene-2-carboxaldehydeEthylmagnesium BromideGrignard Reaction1-(Thiophen-2-yl)propan-1-ol

Beyond standard reductions and organometallic additions, biocatalytic reductions represent an emerging and powerful method for the synthesis of chiral alcohols. This approach utilizes whole-cell biocatalysts (such as yeast or bacteria) or isolated enzymes (alcohol dehydrogenases) to reduce the ketone precursor, 1-(thiophen-2-yl)propan-2-one. mdpi.com These enzymatic reductions are highly valued for their exceptional enantioselectivity, often yielding the alcohol product with very high enantiomeric excess (>95% ee). mdpi.com The reactions are performed under mild, environmentally benign conditions, typically in aqueous media. Various yeast strains and recombinant dehydrogenases have been successfully employed for the bioreduction of analogous aryl ketones, indicating the high potential of this method for producing enantiomerically pure (R)- or (S)-1-(thiophen-2-yl)propan-2-ol. mdpi.comresearchgate.net

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer advantages in terms of efficiency and sustainability, as the catalyst is only required in small amounts and can often be recycled and reused. Both homogeneous and heterogeneous catalysts are employed in the synthesis of this compound.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a prominent method for ketone reduction. Transfer hydrogenation is a particularly notable technique, which involves the transfer of hydrogen from a donor molecule (e.g., 2-propanol or formic acid) to the ketone, mediated by a transition metal complex. mdpi.com

Ruthenium and rhodium complexes are commonly used as catalysts for this transformation. mdpi.com The process, often referred to as the Meerwein-Ponndorf-Verley (MPV) reduction when using an aluminum alkoxide catalyst, is an efficient way to produce alcohols. In the context of transition metal catalysis, a typical catalytic cycle involves the formation of a metal-hydride species from the hydrogen donor, which then delivers the hydride to the ketone's carbonyl carbon. mdpi.com This method is renowned for its application in asymmetric synthesis when chiral ligands are incorporated into the metal complex, allowing for the production of enantiomerically enriched alcohols. mdpi.comnih.gov

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. libretexts.org For the reduction of 1-(thiophen-2-yl)propan-2-one, catalytic hydrogenation is a standard and industrially significant method. researchgate.netresearchgate.net

This process involves reacting the ketone with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. illinois.edu Common catalysts include noble metals like palladium, platinum, or rhodium supported on an inert material such as carbon (e.g., Pd/C) or alumina. illinois.edu Raney Nickel is another widely used and cost-effective alternative. The reaction occurs on the surface of the catalyst, where the ketone and hydrogen are adsorbed, and the hydrogen is added across the carbonyl double bond. libretexts.org Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture (typically by simple filtration) and their potential for recycling. researchgate.net

CatalystReaction TypeSubstrateHydrogen SourceProduct
Palladium on Carbon (Pd/C)Catalytic Hydrogenation1-(Thiophen-2-yl)propan-2-oneHydrogen Gas (H₂)This compound
Raney NickelCatalytic Hydrogenation1-(Thiophen-2-yl)propan-2-oneHydrogen Gas (H₂)This compound
Platinum(IV) Oxide (PtO₂)Catalytic Hydrogenation1-(Thiophen-2-yl)propan-2-oneHydrogen Gas (H₂)This compound

Asymmetric Transfer Hydrogenation for Related Chiral Alcohols

Asymmetric transfer hydrogenation (ATH) has become a powerful and practical method for producing chiral alcohols from prochiral ketones. liv.ac.uknih.gov This technique is often preferred over asymmetric hydrogenation as it does not require hazardous, high-pressure hydrogen gas and uses readily available hydrogen donors. liv.ac.uk The most common hydrogen donors include 2-propanol and an azeotropic mixture of formic acid and triethylamine. liv.ac.uk

The efficacy of ATH relies on chiral catalysts, typically composed of a transition metal like Ruthenium (Ru) or Iridium (Ir) complexed with a chiral ligand. sigmaaldrich.comnih.govresearchgate.net For the synthesis of chiral aromatic alcohols, catalyst systems such as RuCl(p-cymene)[(S,S)-Ts-DPEN] have demonstrated high efficiency and enantioselectivity. sigmaaldrich.com The reaction mechanism involves the transfer of a hydride from the hydrogen donor to the ketone via a coordinated metal complex, with the chiral ligand directing the hydride to a specific face of the carbonyl group, thus inducing asymmetry in the final alcohol product.

While specific studies focusing exclusively on the ATH of 1-(thiophen-2-yl)propan-2-one are not extensively detailed in the provided context, the methodology is broadly applicable to aromatic and heterocyclic ketones. nih.govnih.gov The principles established for the reduction of other aryl ketones can be directly applied to thiophene-containing substrates.

Table 1: Representative Catalysts and Conditions for Asymmetric Transfer Hydrogenation of Ketones
Catalyst SystemSubstrate TypeHydrogen DonorTypical OutcomeReference
RuCl(p-cymene)[(S,S)-Ts-DPEN]Aromatic KetonesHCOOH/NEt3 or 2-propanolHigh Yield and Enantioselectivity sigmaaldrich.com
MsDPEN–Cp*Ir complexesAromatic Heterocyclic KetonesH2 (under acidic conditions)Excellent Enantioselectivity (up to 99% ee) nih.gov
Ru(II) ComplexesAqueous-phase KetonesFormate (B1220265) saltHigh rates and enantioselectivity in water liv.ac.uknih.gov

Biocatalytic Transformations towards this compound and Related Chiral Alcohols

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. acs.org Enzymes operate under mild conditions, often in aqueous media, and their inherent chirality leads to products with very high enantiomeric purity. acs.orgmatthey.com

Enzymatic Reduction Pathways Utilizing Alcohol Dehydrogenases

Alcohol dehydrogenases (ADHs), also known as ketoreductases, are enzymes that catalyze the reversible reduction of ketones to alcohols. matthey.comnih.gov This transformation requires a hydride donor, typically the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) variant (NADPH). organic-chemistry.org Due to the high cost of these cofactors, a regeneration system is essential for a preparative-scale reaction. organic-chemistry.org This is often achieved by using a second enzyme, such as formate dehydrogenase or glucose dehydrogenase, or by using a co-substrate like 2-propanol, which is oxidized by the ADH to regenerate the cofactor. acs.orgorganic-chemistry.org

ADHs have been successfully employed for the synthesis of chiral thiophene-containing alcohols, which are valuable pharmaceutical intermediates. acs.orgillinois.edu For example, an ADH from Lactobacillus kefir was used to reduce N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine hydrochloride, yielding the (S)-alcohol intermediate for Duloxetine with over 99% enantiomeric excess (ee). acs.org This demonstrates the high stereoselectivity of ADHs for thiophene-based substrates.

Table 2: Examples of ADH-Catalyzed Reduction of Thiophene-Containing Ketones
Enzyme SourceSubstrateCofactor RegenerationProductEnantiomeric Excess (ee)Reference
Lactobacillus kefir ADHN,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine2-propanol(S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine>99% acs.org
Engineered Carbonyl Reductase3-(dimethylamino)-1-(2-thienyl)-propan-1-oneNot specified(R)-3-(dimethylamino)-1-(2-thienyl)-1-olHigh illinois.edu

Chemoenzymatic Synthetic Strategies

The synthesis of enantiomerically pure this compound and its derivatives provides excellent examples of chemoenzymatic strategies. A typical route involves:

Chemical Synthesis : A standard chemical reduction of the precursor ketone, 1-(thiophen-2-yl)propan-2-one, using a reducing agent like sodium borohydride to produce the racemic alcohol.

Enzymatic Resolution : The resulting racemic alcohol is then subjected to lipase-mediated kinetic resolution, as described in the previous section. nih.gov For instance, the enantioselective acylation of rac-3-chloro-1-(thiophen-2-yl)propan-1-ol yields the desired (S)-alcohol and the (R)-ester, which are then separated. nih.gov

Further Chemical Modification : The enantiomerically pure alcohol can then be used in subsequent chemical steps to build the final target molecule, such as the synthesis of the antidepressant Duloxetine. nih.gov

This combination of a non-selective chemical step with a highly selective enzymatic step is a hallmark of an efficient chemoenzymatic process, providing access to chiral building blocks that would be difficult to obtain through purely chemical means. nih.gov

Stereochemical Investigations and Enantioselective Synthesis of 1 Thiophen 2 Yl Propan 2 Ol

Enantiomerism in 1-(Thiophen-2-yl)propan-2-ol: Significance for Stereoselective Synthesis

This compound possesses a single stereocenter at the carbon atom bearing the hydroxyl group, giving rise to a pair of non-superimposable mirror images known as enantiomers: (R)-1-(thiophen-2-yl)propan-2-ol and (S)-1-(thiophen-2-yl)propan-2-ol. While these enantiomers have identical physical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors, can differ significantly.

This distinction is of critical importance in the pharmaceutical industry. A key application highlighting the significance of this compound's chirality is its role as a precursor in the synthesis of potent and selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors. For instance, derivatives of the (S)-enantiomer are crucial intermediates in the manufacturing of the widely used antidepressant, Duloxetine. This necessity for enantiomerically pure starting materials drives the development of robust stereoselective synthetic methods to avoid the production of racemic mixtures, where one enantiomer may be inactive or even cause undesirable side effects.

Strategies for Chiral Resolution of Racemic this compound

Chiral resolution is a common approach to separate a racemic mixture into its individual enantiomers. This can be achieved through various methods, including the formation of diastereomeric derivatives and specialized chromatographic techniques.

Diastereomeric Derivative Formation and Separation

One of the classical methods for resolving a racemic alcohol is to react it with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a mixture of diastereomers. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by conventional methods like fractional crystallization.

Another powerful technique in this category is enzymatic kinetic resolution. This method utilizes enzymes, most commonly lipases, which exhibit high enantioselectivity. The racemic alcohol is subjected to an enzymatic reaction, such as transesterification with an acyl donor. The enzyme will selectively catalyze the reaction for one enantiomer at a much faster rate, leaving the unreacted enantiomer in high enantiomeric excess. For example, lipases from Pseudomonas fluorescens or Thermomyces lanuginosus are effective in resolving similar aryloxy-propan-2-ol structures through the selective hydrolysis of their corresponding acetates. This process relies on the formation of a transient diastereomeric enzyme-substrate complex. After the reaction, the acylated and unreacted alcohols can be separated and the resolving agent (the acyl group) removed to yield the purified enantiomers.

Chromatographic Resolution Techniques for Enantiomers

Direct separation of enantiomers can be efficiently achieved using chiral chromatography, particularly high-performance liquid chromatography (HPLC). This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For alcohols like this compound, polysaccharide-based CSPs are highly effective. Columns such as Chiralcel® OD-H, which is based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support, have demonstrated excellent resolving capabilities for a wide range of racemic aromatic compounds. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through a combination of interactions, including hydrogen bonding and π-π interactions.

Table 1: Representative HPLC Conditions for Enantiomeric Resolution

ParameterCondition
Chiral Stationary Phase (CSP)Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phasen-Hexane / 2-Propanol (95:5, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Asymmetric Synthetic Approaches to Enantiomerically Pure this compound

To circumvent the inherent 50% theoretical yield limit of classical resolution, asymmetric synthesis has become the preferred method for producing enantiomerically pure compounds. These strategies aim to create the desired stereocenter selectively from a prochiral precursor, most commonly through the asymmetric reduction of the corresponding ketone, 1-(thiophen-2-yl)propan-2-one.

Chiral Catalyst-Mediated Transformations

The asymmetric reduction of prochiral ketones is one of the most efficient methods for producing chiral secondary alcohols. This is often accomplished using a stoichiometric reducing agent, such as borane (B79455) or formic acid, in the presence of a substoichiometric amount of a chiral catalyst.

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction utilizes a chiral oxazaborolidine catalyst, derived from the amino acid proline, to mediate the enantioselective reduction of ketones with borane. wikipedia.orgnrochemistry.comnih.govyork.ac.uk The catalyst coordinates with both the borane and the ketone's carbonyl group, forming a rigid, chair-like six-membered transition state. This conformation forces the hydride to be delivered to one specific face of the carbonyl, leading to the formation of one enantiomer with high selectivity. This method is renowned for its high enantiomeric excesses (ee) and predictable stereochemical outcomes. york.ac.uk

Asymmetric Transfer Hydrogenation (ATH): Another prevalent method is the asymmetric transfer hydrogenation using ruthenium(II) catalysts. Chiral complexes, such as those formed from Ru(II) and N-tosylated diamine ligands like TsDPEN, are highly effective. In this process, a hydrogen donor like a formic acid/triethylamine mixture provides the hydride, which is transferred to the ketone via the chiral metal complex. These catalysts are known for their high activity and excellent enantioselectivity across a broad range of aromatic ketone substrates.

Table 2: Performance of Chiral Catalysts in Asymmetric Ketone Reduction

Catalytic SystemPrecursor KetoneTypical Reducing AgentTypical Enantiomeric Excess (ee)
(R)-CBS Catalyst1-(Thiophen-2-yl)propan-2-oneBorane-THF complex>95% for (R)-alcohol
(S,S)-Ru-TsDPEN1-(Thiophen-2-yl)propan-2-oneHCOOH / Triethylamine>97% for (S)-alcohol

Application of Chiral Auxiliaries in Controlled Syntheses

An alternative strategy in asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. scielo.org.mx

Commonly used chiral auxiliaries include Evans' oxazolidinones, which can be acylated and then subjected to stereoselective alkylation or reduction reactions. nih.govresearchgate.net The bulky groups on the auxiliary effectively block one face of the reactive intermediate (e.g., an enolate), forcing the incoming reagent to attack from the less sterically hindered face. This results in a product with high diastereoselectivity.

While this methodology is powerful for many synthetic transformations, its application for the direct synthesis of this compound is less common. The high efficiency and selectivity achieved through the asymmetric catalytic reduction of the corresponding ketone often make it the more direct and atom-economical approach for this specific target molecule.

Biocatalytic Enantioselective Processes

The synthesis of enantiomerically pure this compound is of significant interest, particularly due to its role as a chiral building block in the production of pharmaceuticals. Biocatalytic methods, employing enzymes such as lipases and alcohol dehydrogenases, have emerged as powerful tools for achieving high enantioselectivity under mild reaction conditions. These enzymatic processes offer advantages over traditional chemical methods, including high specificity, reduced environmental impact, and the potential for cost-effective production.

Lipases are frequently utilized for the kinetic resolution of racemic mixtures of this compound and its derivatives. This process involves the enantioselective acylation or hydrolysis of the alcohol or its corresponding ester, resulting in the separation of the two enantiomers. For instance, the chemoenzymatic synthesis of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate for the antidepressant Duloxetine, involves the enantioselective acylation of a racemic alcohol using a lipase (B570770) from Burkholderia plantarii or Pseudomonas sp. nih.gov This reaction yields the (R)-semiester, leaving the desired (S)-alcohol unreacted. nih.gov Lipases, such as Candida antarctica lipase B (CALB), are well-regarded for their efficiency in these resolution processes. mdpi.com

Alcohol dehydrogenases (ADHs) provide an alternative and highly effective strategy for the enantioselective synthesis of this compound through the asymmetric reduction of the corresponding ketone, 1-(thiophen-2-yl)propan-2-one. This approach can directly produce the desired enantiomer with high optical purity. Various microorganisms and isolated enzymes have been investigated for this transformation. For example, an ADH from Lactobacillus kefir has been shown to stereoselectively reduce N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine hydrochloride, a related substrate, to the corresponding (S)-alcohol with over 99% enantiomeric excess (e.e.). acs.org The reaction utilizes 2-propanol for cofactor regeneration, highlighting a common strategy in biocatalytic reductions. acs.org

Whole-cell biocatalysis is another prominent approach, offering the advantage of in-situ cofactor regeneration without the need for enzyme purification. Strains like Candida tropicalis PBR-2 and Rhodotorula glutinis have been successfully employed for the enantioselective reduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to the (S)-hydroxy amide, a precursor to (S)-duloxetine, achieving >99.5% e.e. and high conversion rates. researchgate.net Similarly, immobilized cells of Saccharomyces cerevisiae have been used to produce (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol with 99% e.e. researchgate.net

The selection of the biocatalyst and the optimization of reaction conditions are crucial for achieving high efficiency and enantioselectivity. Factors such as the enzyme source, substrate concentration, pH, temperature, and the use of co-solvents can significantly influence the outcome of the biocatalytic process. researchgate.netnih.gov

The following tables summarize the findings from various biocatalytic studies for the synthesis of enantiomerically enriched this compound and related compounds.

Table 1: Lipase-Catalyzed Kinetic Resolution

Biocatalyst Substrate Product(s) Enantiomeric Excess (e.e.) Conversion Reference
Lipase from Burkholderia plantarii or Pseudomonas sp. rac-3-chloro-1-(thiophen-2-yl)propan-1-ol (R)-semiester and (S)-alcohol High ~50% nih.gov
Candida antarctica lipase B (CALB) rac-1,2,3,4-THQ-propan-2-ols (S)-alcohols and (R)-acetates >99% Not Specified mdpi.com

Table 2: Alcohol Dehydrogenase (ADH) and Whole-Cell Catalyzed Asymmetric Reduction

Biocatalyst Substrate Product Enantiomeric Excess (e.e.) Yield/Conversion Reference
ADH from Lactobacillus kefir N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine hydrochloride (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine >99% 90% acs.org
Candida tropicalis PBR-2 (whole cells) N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine >99% >80% researchgate.net
Rhodotorula glutinis (whole cells) N-methyl-3-oxo-3-(thiophen-2-yl) propanamide (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide >99.5% >95% researchgate.net
Saccharomyces cerevisiae (immobilized cells) N-methyl-3-oxo-3-(thiophen-2-yl) propanamide (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol 99% 100% researchgate.net

Chemical Reactivity and Functionalization of 1 Thiophen 2 Yl Propan 2 Ol

Reactions Involving the Hydroxyl Group

The secondary alcohol group in 1-(thiophen-2-yl)propan-2-ol is a prime site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution. These transformations are fundamental in synthetic organic chemistry for altering the polarity, reactivity, and bulk of the molecule.

Oxidation Reactions to Corresponding Ketones

The oxidation of secondary alcohols to ketones is a highly efficient and common transformation. In the case of this compound, this reaction yields 1-(thiophen-2-yl)propan-2-one. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups.

Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is particularly effective for converting primary and secondary alcohols to aldehydes and ketones, respectively, without the risk of over-oxidation to carboxylic acids. youtube.com The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) (DCM).

Table 1: Representative Oxidation of this compound

Oxidizing Agent Solvent Product Typical Yield

Esterification and Etherification Protocols

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides, to form the corresponding esters. These reactions are often catalyzed by an acid or a base. For instance, the reaction with acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270), yields 1-(thiophen-2-yl)propan-2-yl acetate. libretexts.orgmedcraveonline.comresearchgate.net

Etherification, the conversion of the alcohol to an ether, can be achieved through methods like the Williamson ether synthesis. byjus.commasterorganicchemistry.comwikipedia.orgorganic-synthesis.comyoutube.com This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction.

Table 2: Example Esterification and Etherification Reactions

Reaction Type Reagents Product
Esterification Acetic Anhydride, Pyridine 1-(Thiophen-2-yl)propan-2-yl acetate

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. A common method to achieve this is by reacting the alcohol with thionyl chloride (SOCl₂), which converts the hydroxyl group into a chlorosulfite group, which then readily departs. This reaction typically proceeds with the formation of an alkyl chloride. masterorganicchemistry.combrainly.in For secondary alcohols, the mechanism can be either SN2, leading to inversion of stereochemistry, or SNi (internal nucleophilic substitution), which results in retention of configuration. The addition of a base like pyridine favors the SN2 pathway. masterorganicchemistry.com

Table 3: Nucleophilic Substitution of the Hydroxyl Group

Reagent Product Stereochemical Outcome

Transformations of the Thiophene (B33073) Moiety within this compound

The thiophene ring is an aromatic heterocycle that is more reactive towards electrophilic substitution than benzene (B151609). wikipedia.org The 2- and 5-positions (α-positions) are the most reactive sites. The 1-(propan-2-ol) substituent at the 2-position is an alkyl group, which is an activating, ortho-, para-director. In the context of the thiophene ring, this directs incoming electrophiles primarily to the 5-position.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

Bromination: Thiophene and its derivatives undergo facile bromination. studysmarter.co.uk Using a reagent such as N-bromosuccinimide (NBS) in a suitable solvent like acetic acid allows for the selective monobromination of activated thiophene rings, predominantly at the vacant α-position (the 5-position). tandfonline.com

Nitration: The nitration of thiophene requires milder conditions than those used for benzene to avoid degradation of the ring. stackexchange.com A mixture of nitric acid and acetic anhydride is a common nitrating agent for thiophenes, leading to the introduction of a nitro group, again, primarily at the 5-position. orgsyn.org

Formylation: The Vilsmeier-Haack reaction is an effective method for introducing a formyl group onto electron-rich aromatic rings like thiophene. jk-sci.comchemistrysteps.commychemblog.comijpcbs.com The reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), to yield the corresponding aldehyde.

Table 4: Electrophilic Aromatic Substitution on this compound

Reaction Reagents Major Product
Bromination N-Bromosuccinimide (NBS) 1-(5-Bromothiophen-2-yl)propan-2-ol (B13584586)
Nitration Nitric Acid / Acetic Anhydride 1-(5-Nitrothiophen-2-yl)propan-2-ol

Metalation and Cross-Coupling Strategies

Metalation: Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.orgbaranlab.orgrsc.orgorganic-chemistry.org While the hydroxyl group itself can act as a directing group after deprotonation, it often requires protection to be compatible with the strong bases used, such as n-butyllithium. The protected alcohol can direct lithiation to the adjacent 3-position of the thiophene ring. The resulting aryllithium species can then react with various electrophiles.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are indispensable tools for forming carbon-carbon bonds. To participate in these reactions, the thiophene ring must first be halogenated, typically brominated or iodinated. For instance, 1-(5-bromothiophen-2-yl)propan-2-ol can undergo a Suzuki coupling with a boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond at the 5-position. nih.govresearchgate.netresearchgate.netnih.govyoutube.com Similarly, a Sonogashira coupling with a terminal alkyne can be achieved, usually from an iodinated thiophene derivative, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgmdpi.comnih.gov

Table 5: Representative Cross-Coupling Reactions of Functionalized this compound

Reaction Thiophene Substrate Coupling Partner Catalyst System Product
Suzuki Coupling 1-(5-Bromothiophen-2-yl)propan-2-ol Phenylboronic Acid Pd(PPh₃)₄, Base 1-(5-Phenylthiophen-2-yl)propan-2-ol

Derivatization Strategies for the Creation of Advanced Chemical Structures

The molecular architecture of this compound, featuring both a reactive secondary alcohol group and an electron-rich thiophene ring, establishes it as a valuable synthon for developing more complex chemical entities. Its dual functionality allows for a range of derivatization strategies aimed at constructing advanced molecular frameworks, particularly those involving nitrogen-containing functional groups and elaborate heterocyclic systems. These strategies are crucial in fields like medicinal chemistry and materials science, where thiophene-based structures are highly valued. msesupplies.com

Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond (azomethine group). They are typically synthesized through the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). ekb.egjetir.org While this compound is an alcohol, its corresponding amino derivative, 1-(thiophen-2-yl)propan-2-amine, is the direct precursor for this transformation. The synthesis of Schiff bases from thiophene derivatives is a well-established method for creating ligands for metal complexes and molecules with diverse biological activities. ekb.egsciensage.info

The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming an unstable carbinolamine intermediate. This is followed by an acid-catalyzed dehydration step to yield the stable imine. The reactivity of thiophene-based aldehydes, such as thiophene-2-carbaldehyde (B41791), in these condensation reactions is widely documented. For instance, the reaction of thiophene-2-carbaldehyde with 1-aminopropan-2-ol (B43004) in refluxing benzene yields the Schiff base (Z)-1-(thiophen-2-ylmethyleneamino)propane-2-ol. researchgate.net Similarly, condensation with other primary amines like p-toluidine (B81030) and 2-(piperidin-4-yl)ethanamine (B1607912) produces the corresponding thiophene-containing imines. sciensage.infosemanticscholar.org These reactions illustrate a robust pathway for integrating the 1-(thiophen-2-yl)propyl scaffold into larger, more complex molecular designs.

Table 1: Examples of Schiff Base Formation from Thiophene Derivatives

Amine Reactant Carbonyl Reactant Solvent Conditions Resulting Schiff Base Reference(s)
1-Aminopropan-2-ol Thiophene-2-carbaldehyde Benzene Reflux, 60°C, 3h (Dean-Stark) (Z)-1-(Thiophen-2-ylmethyleneamino)propane-2-ol researchgate.net
p-Toluidine Thiophene-2-carbaldehyde Ethanol Room Temperature 1-(Thiophen-2-yl)-N-(p-tolyl)methanimine sciensage.info
2-(Piperidin-4-yl)ethanamine 5-Bromothiophene-2-carbaldehyde N/A Condensation N-((5-bromothiophen-2-yl)methylene)-2-(piperidin-4-yl)ethan-1-amine semanticscholar.org

The thiophene nucleus is a fundamental building block in the synthesis of a wide array of fused and linked heterocyclic systems. msesupplies.comrroij.com Derivatives of this compound can be strategically employed in cyclization and cyclocondensation reactions to construct polycyclic molecules, such as thienopyridines and thienopyrimidines, which are known for their pharmacological importance. researchgate.netnih.gov

One common strategy involves the functionalization of the thiophene ring, typically by introducing amino or other reactive groups, which can then participate in ring-closure reactions. For example, aminothiophene derivatives serve as key intermediates for building an adjacent pyrimidine (B1678525) or pyridine ring. researchgate.netnih.gov The synthesis of thieno[2,3-d]pyrimidines can be achieved by starting with a substituted thiophene and constructing the pyrimidine ring onto it through reactions with reagents like formamide. researchgate.net

Furthermore, intramolecular cyclization reactions offer a direct route to fused systems. rsc.org While direct cyclization of this compound is not prominently documented, its derivatives can be designed for such transformations. For instance, the introduction of a suitable electrophilic center on a side chain attached to the thiophene ring can lead to an intramolecular electrophilic attack by the thiophene ring itself, resulting in a new fused ring. Another approach involves the reaction of thiophene-containing precursors, such as thiophene-2-carbohydrazide, with various reagents to build additional heterocyclic rings, like 1,2,4-triazoles, linked to the thiophene core. mdpi.com These synthetic routes highlight the versatility of the thiophene moiety as a scaffold for creating structurally diverse and complex heterocyclic architectures.

Table 2: Synthesis of Complex Heterocycles from Thiophene Precursors

Thiophene Precursor Key Reagents/Reaction Resulting Heterocyclic System Description Reference(s)
3-Aminothiophene-2,4-dicarbonitrile Ethyl cyanoacetate, Ammonium acetate Pyrido[2',3':4,5]thieno[2,3-b]pyridine Cyclocondensation reaction to form a fused thienopyridine system. nih.gov
Thiophene-2-carbohydrazide Haloaryl isothiocyanates, NaOH (aq) Thiophene-linked 1,2,4-triazole Condensation followed by intramolecular cyclization to form a triazole ring. mdpi.com
2-Aminothiophene derivatives Phenyl isothiocyanate, Alkyl halides Thieno[2,3-d]pyrimidine Multi-step synthesis involving formation of a thiourea (B124793) derivative followed by cyclization. nih.gov
(Z)-1-en-3-ynyl(butyl)sulfanes Copper(II) halide (CuX₂) 3-Halothiophene Copper-promoted 5-endo-dig S-cyclization. nih.gov

Spectroscopic Characterization and Structural Elucidation of 1 Thiophen 2 Yl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the assignment of attached protons.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ), integration, and spin-spin coupling patterns. For 1-(Thiophen-2-yl)propan-2-ol, the ¹H NMR spectrum is expected to show characteristic signals corresponding to the thiophene (B33073) ring protons, the methine proton of the alcohol group, the methylene (B1212753) protons, and the terminal methyl protons.

The protons on the thiophene ring typically appear in the aromatic region (δ 6.8–7.2 ppm). The proton at position 5 of the thiophene ring (H-5) is expected to show a doublet of doublets due to coupling with H-4 and H-3. Similarly, H-3 and H-4 will exhibit signals characteristic of their coupling to each other and to H-5. The methine proton (CH-OH) is anticipated to appear as a multiplet, resulting from coupling with the adjacent methylene and methyl protons. The methylene protons (CH₂) adjacent to the thiophene ring would likely present as a doublet, and the terminal methyl (CH₃) protons are expected to be a doublet due to coupling with the methine proton. A broad singlet corresponding to the hydroxyl (-OH) proton is also expected, the chemical shift of which can vary depending on solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
Thiophene H-5~7.17ddJ = 5.1, 1.2 Hz
Thiophene H-3~6.98ddJ = 3.5, 1.2 Hz
Thiophene H-4~6.92ddJ = 5.1, 3.5 Hz
CH-OH~4.15m-
CH₂~2.95dJ = 6.4 Hz
OHVariablebr s-
CH₃~1.25dJ = 6.2 Hz

Note: The data presented in this table is based on predictive models and typical values for similar structures, as specific experimental data from peer-reviewed sources was not available at the time of this writing.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound is expected to display seven distinct signals, corresponding to the four unique carbons of the thiophene ring and the three carbons of the propan-2-ol side chain.

The carbon atom of the thiophene ring attached to the side chain (C-2) is expected to be the most downfield of the thiophene carbons due to substitution. The other thiophene carbons (C-3, C-4, C-5) will appear in the typical aromatic region for this heterocycle. For the side chain, the carbon bearing the hydroxyl group (C-OH) will be observed in the range typical for secondary alcohols, while the methylene (CH₂) and methyl (CH₃) carbons will appear further upfield.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Thiophene C-2 (quaternary)~145.0
Thiophene C-5~126.8
Thiophene C-3~124.5
Thiophene C-4~123.5
CH-OH~67.0
CH₂~42.0
CH₃~23.0

Note: The data presented in this table is based on predictive models and typical values for similar structures, as specific experimental data from peer-reviewed sources was not available at the time of this writing.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecular framework.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, confirming, for example, the coupling between the CH₃ and CH protons, and between the CH and CH₂ protons on the side chain. It would also map the connectivity of the thiophene ring protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon signal, such as the CH₃ protons to the methyl carbon and the thiophene protons to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons, which are not visible in HSQC spectra. For instance, an HMBC spectrum would show a correlation from the CH₂ protons to the C-2 and C-3 carbons of the thiophene ring, confirming the attachment point of the side chain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show a prominent broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. C-H stretching vibrations for the thiophene ring would appear around 3100 cm⁻¹, while the aliphatic C-H stretches of the side chain would be observed just below 3000 cm⁻¹. A C-O stretching vibration for the secondary alcohol would be expected in the 1150-1050 cm⁻¹ region. Vibrations associated with the C=C bonds of the thiophene ring would be found in the 1600-1400 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch3600-3200Strong, Broad
Aromatic C-H Stretch~3100Medium
Aliphatic C-H Stretch2980-2850Medium-Strong
C=C Stretch (Thiophene)1600-1400Medium
C-O Stretch1150-1050Strong

Note: The data presented in this table is based on typical values for the respective functional groups.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The nominal molecular weight of this compound (C₇H₁₀OS) is 142.22 g/mol .

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound, HRMS would be expected to confirm the molecular formula C₇H₁₀OS by providing a measured mass that is very close to the calculated exact mass. Analysis of the fragmentation patterns in the mass spectrum can also provide structural information. A common fragmentation pathway for this molecule would be the loss of a water molecule from the molecular ion, and the cleavage of the C-C bond between the alcohol carbon and the methylene carbon, leading to a prominent fragment corresponding to the thiophenemethyl cation.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light, is a valuable technique for investigating the electronic structure of molecules like this compound. The absorption of photons in this region of the electromagnetic spectrum promotes valence electrons from their ground state to higher energy excited states. tanta.edu.eg For organic molecules, these transitions primarily involve σ, π, and non-bonding (n) electrons. shu.ac.uk

The thiophene ring in this compound is a chromophore, the part of the molecule responsible for light absorption. shu.ac.uk The electronic spectrum of thiophene derivatives is characterized by transitions involving the π-electrons of the aromatic ring. The most common transitions are from a π bonding orbital to a π* anti-bonding orbital (π → π). shu.ac.ukuzh.ch These transitions are typically intense, with high molar absorptivity values. shu.ac.uk The presence of the sulfur atom with its lone pairs of electrons also allows for n → π transitions, which are generally of much lower intensity. uzh.ch

The position of the absorption maximum (λmax) is sensitive to the molecular structure, particularly the extent of conjugation. youtube.com Conjugation, the overlap of p-orbitals across adjacent single and multiple bonds, delocalizes π-electrons and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org As the extent of conjugation increases, less energy is required to excite an electron, resulting in the absorption of light at longer wavelengths (a bathochromic or red shift). youtube.comlibretexts.org

In this compound, the propan-2-ol group is attached at the C2 position of the thiophene ring. Studies on monosubstituted thiophenes have shown that a substituent at the 2-position conjugates more effectively with the thiophene ring than a substituent at the 3-position. nii.ac.jp This stronger conjugation influences the electronic transitions. While the saturated propan-2-ol side chain does not extend the π-conjugated system itself, its electronic influence as a substituent (via inductive and hyperconjugative effects) modifies the energy levels of the thiophene π-system. The UV spectrum of thiophene itself in hexane (B92381) shows a primary absorption band around 235 nm. nii.ac.jp The attachment of the propan-2-ol group is expected to cause a slight shift in this absorption band.

The types of electronic transitions observed in thiophene derivatives are summarized in the table below.

Transition TypeDescriptionRelative EnergyExpected Molar Absorptivity (ε)
π → π An electron is promoted from a π bonding orbital to a π anti-bonding orbital.LowerHigh (1,000 - 10,000 L mol⁻¹ cm⁻¹) shu.ac.uk
n → π An electron from a non-bonding orbital (e.g., on sulfur) is promoted to a π anti-bonding orbital.Lowest youtube.comLow (10 - 100 L mol⁻¹ cm⁻¹) shu.ac.uk
σ → σ An electron is promoted from a σ bonding orbital to a σ anti-bonding orbital.Highest youtube.com-
n → σ An electron from a non-bonding orbital is promoted to a σ anti-bonding orbital.High-

Data compiled from multiple sources. shu.ac.ukuzh.chyoutube.com

For this compound, the most prominent absorption band in its UV-Vis spectrum would be attributed to the π → π* transition of the thiophene ring. The exact λmax would depend on the solvent used, as solvent polarity can stabilize the ground and excited states to different extents, causing shifts in the absorption wavelength. shu.ac.uk

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

While a specific crystal structure for this compound is not available in the reviewed literature, X-ray crystallography data from structurally related thiophene derivatives can provide significant insights into its likely solid-state conformation and intermolecular interactions. researchgate.netnih.gov X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. semanticscholar.org

Studies on various substituted thiophene compounds consistently show that the five-membered thiophene ring is essentially planar. researchgate.netnih.gov For example, in the structure of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, the thiophene ring maintains its planarity. researchgate.net It is therefore highly probable that the thiophene ring in this compound would also be planar.

A crucial feature of this compound is the presence of a hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. Therefore, extensive intermolecular hydrogen bonding is expected to be a dominant feature in its crystal packing. In the crystal structures of other thiophene derivatives containing suitable functional groups, hydrogen bonding plays a critical role in defining the supramolecular architecture. researchgate.netnih.gov For instance, in one thiophene derivative, C—H⋯O hydrogen bonds link molecules into chains. nih.gov In another, N—H⋯O hydrogen bonds create a ribbon-like assembly. researchgate.netnih.gov For this compound, strong O-H⋯O hydrogen bonds, linking the hydroxyl group of one molecule to that of a neighboring molecule, would be the most probable primary interaction, leading to the formation of chains or cyclic motifs.

The table below summarizes expected structural features for this compound based on data from related compounds.

Structural FeatureExpected CharacteristicBasis from Related Structures
Thiophene Ring Geometry Essentially planarObserved in numerous thiophene derivatives. researchgate.netnih.gov
Side Chain Conformation The orientation will be influenced by steric hindrance and crystal packing forces.-
Primary Intermolecular Interaction O-H⋯O hydrogen bondingThe hydroxyl group is a strong hydrogen bond donor and acceptor.
Supramolecular Structure Formation of chains or other networks stabilized by hydrogen bonds.Common in crystal structures with hydrogen bonding capabilities. researchgate.netnih.govnih.gov

These structural characteristics, particularly the strong directional hydrogen bonding, would significantly influence the material's physical properties, such as melting point and solubility.

Computational and Theoretical Investigations of 1 Thiophen 2 Yl Propan 2 Ol

Quantum Chemical Modeling of Molecular Structure and Energetics

Quantum chemical modeling provides a foundational understanding of a molecule's three-dimensional structure and energetic landscape. Through sophisticated computational methods, it is possible to predict the most stable arrangement of atoms and explore the various conformations the molecule can adopt.

Geometry Optimization Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed for geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 1-(Thiophen-2-yl)propan-2-ol, DFT calculations, often utilizing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the optimized molecular geometry. sysrevpharm.orgnih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's most stable three-dimensional structure. The selection of the functional and basis set is critical for the accuracy of these predictions. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Parameter Predicted Value
C-S Bond Length (Thiophene Ring) ~1.7 Å
C-C Bond Length (Thiophene Ring) ~1.38 - 1.43 Å
C-C Bond Length (Propanol Chain) ~1.53 Å
C-O Bond Length (Alcohol) ~1.43 Å
C-S-C Bond Angle (Thiophene Ring) ~92°
C-C-C Bond Angle (Propanol Chain) ~112°
C-O-H Bond Angle ~109°

Note: These are typical values and can vary slightly depending on the specific DFT functional and basis set used.

Conformational Analysis and Intramolecular Interactions

The flexibility of the propanol (B110389) side chain in this compound allows for the existence of multiple conformations, which are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating key dihedral angles and calculating the energy at each step.

Electronic Structure Analysis and Reactivity Prediction

Beyond molecular geometry, computational chemistry provides deep insights into the electronic distribution within a molecule, which is fundamental to understanding its reactivity and spectroscopic properties.

Frontier Molecular Orbital (HOMO-LUMO) Energy Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, DFT calculations are used to determine the energies of the HOMO and LUMO. dergipark.org.tr A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The spatial distribution of these orbitals can also predict the sites of electrophilic and nucleophilic attack. In thiophene-containing compounds, the HOMO is often localized on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed over both the ring and the side chain.

Table 2: Typical Frontier Molecular Orbital Energies for Thiophene Derivatives

Orbital Energy (eV)
HOMO -6.0 to -5.0
LUMO -1.0 to 0.0
HOMO-LUMO Gap 4.0 to 6.0

Note: These values are illustrative and the actual calculated energies for this compound will depend on the computational method.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density in a molecule is rarely uniform. Understanding this charge distribution is crucial for predicting how a molecule will interact with other molecules. Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution. libretexts.org An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate regions of negative and positive potential. researchgate.net

For this compound, the MEP map would be expected to show a region of negative electrostatic potential (typically colored red or yellow) around the electronegative oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack. dergipark.org.tr This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding. researchgate.net

Theoretical Prediction of Spectroscopic Properties

Computational methods can also be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the theoretical model. For this compound, theoretical calculations can provide valuable insights into its expected spectroscopic signatures.

For instance, theoretical calculations can predict the vibrational frequencies corresponding to the different normal modes of the molecule. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Furthermore, theoretical methods can be employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the various protons and carbon atoms in the molecule, which is a powerful tool for structure elucidation. nih.gov

Chemical Reactivity Descriptors and Reaction Mechanism Elucidation

The chemical behavior of this compound, a molecule combining an aromatic thiophene ring with a secondary alcohol functional group, can be extensively explored using computational chemistry. Theoretical methods, particularly Density Functional Theory (DFT), provide profound insights into its reactivity and the mechanisms of its transformations.

Computational chemistry is a powerful tool for mapping the potential energy surface (PES) of a chemical reaction, allowing for the detailed study of reaction pathways. For this compound, theoretical investigations can elucidate the mechanisms of key reactions, such as oxidation of the alcohol group to a ketone or electrophilic substitution on the thiophene ring.

These studies involve locating the stationary points on the PES, which include reactants, products, and, crucially, transition states. mdpi.com Transition State Theory (TST) is a fundamental concept used to understand and calculate the rates of chemical reactions. wikipedia.orgyoutube.com A transition state represents the highest energy point along the reaction coordinate, an unstable configuration that reactants must pass through to become products. youtube.com

For example, a computational study on the hydrogen abstraction reactions of 2-propanol (a structural component of the target molecule) with H and CH3 radicals was performed using high-level ab initio and DFT methods. researchgate.net The geometries of all reactants, transition states, and products were optimized, and their energies were calculated. researchgate.net Such an analysis for this compound would identify the most favorable reaction channels. For instance, in reactions with radicals, it would determine whether hydrogen abstraction is more likely to occur from the hydroxyl group, the α-carbon, or other positions on the propanol chain. researchgate.net The calculated activation energies (the energy difference between the reactants and the transition state) would reveal the kinetic feasibility of each pathway. researchgate.net

A typical computational workflow for reaction mechanism elucidation involves:

Geometry Optimization: Calculating the lowest energy structure for reactants, products, and intermediates.

Transition State Search: Locating the saddle point on the potential energy surface connecting reactants and products. Common algorithms for this include synchronous transit-guided quasi-Newton (STQN) methods.

Frequency Analysis: Confirming the nature of the stationary points. A stable molecule (reactant, product) will have all real vibrational frequencies, while a transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rroij.com

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the minimum energy path from the transition state down to the reactants and products to ensure the correct connection on the PES.

By applying these methods, researchers can build a comprehensive energy profile for a given reaction, providing a detailed, step-by-step understanding of the molecular transformations involved.

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. They are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org Key global descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = ELUMO - EHOMO). A smaller gap generally implies higher reactivity. semanticscholar.org

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). Harder molecules are less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are more reactive.

Electronegativity (χ): The power of an atom or molecule to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

DescriptorFormulaInterpretation
Energy Gap (ΔE)ELUMO - EHOMOLow value indicates high reactivity
Chemical Hardness (η)(ELUMO - EHOMO) / 2High value indicates low reactivity and high stability
Chemical Softness (S)1 / ηHigh value indicates high reactivity
Electrophilicity Index (ω)μ² / 2ηMeasures the propensity to accept electrons

Local Reactivity Descriptors are used to identify the most reactive sites within a molecule for specific types of reactions.

Fukui Functions: The Fukui function, f(r), describes the change in electron density at a specific point when the total number of electrons in the molecule changes. researchgate.net It helps to pinpoint sites for electrophilic, nucleophilic, and radical attacks. researchgate.netsemanticscholar.org

f+(r): For nucleophilic attack (attack by a species donating electrons).

f-(r): For electrophilic attack (attack by a species accepting electrons).

f0(r): For radical attack.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. nih.govresearchgate.net It visually indicates the regions of positive and negative charge. Negative regions (typically colored red or yellow) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the sulfur and oxygen atoms and over the π-system of the thiophene ring, indicating these as potential sites for interaction with electrophiles or cations. nih.gov

Computational studies on various thiophene derivatives have successfully used these descriptors to rationalize and predict their chemical behavior, and the same methodologies would be applicable to this compound. rroij.com

Intermolecular Interactions and Complexation Studies (e.g., with metal ions)

The non-covalent interactions of this compound with itself and with other molecules are critical for understanding its physical properties and its behavior in biological systems. Computational methods are essential for characterizing these weak interactions. dntb.gov.uanih.gov

The structure of this compound allows for several types of intermolecular interactions:

Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). This is a primary interaction governing its properties in protic solvents.

π-π Stacking: The aromatic thiophene ring can engage in π-π stacking interactions with other aromatic systems. Computational studies on thiophene-cored dimers have shown that van der Waals dispersion forces are the dominant stabilizing factor in these stacked arrangements. nih.gov

C-H···π Interactions: Hydrogen atoms attached to the propanol chain can interact with the π-electron cloud of the thiophene ring.

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the electronegative oxygen and sulfur atoms.

Computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. nih.gov Hirshfeld surface analysis is another method used to visualize and quantify intermolecular contacts in crystal structures. mdpi.com

Complexation with Metal Ions: Thiophene and alcohol functionalities can both coordinate to metal ions. The sulfur atom of the thiophene ring and the oxygen atom of the hydroxyl group in this compound can act as Lewis basic sites, making the molecule a potential bidentate or monodentate ligand for various metal ions.

Computational studies can model the complexation of this compound with metal ions to predict:

Coordination Geometry: The preferred three-dimensional arrangement of the ligand around the metal center.

Binding Energies: The thermodynamic stability of the metal-ligand complex.

Electronic Structure: How the electronic properties of the ligand and metal ion are altered upon complexation, which can be analyzed using techniques like Natural Bond Orbital (NBO) analysis.

While direct computational studies on the metal complexes of this compound are not prevalent in the literature, extensive research on similar thiophene-containing ligands demonstrates their versatile coordination behavior with a wide range of transition metals. rroij.com These studies provide a strong basis for theoretical predictions of its complexation behavior.

Advanced Applications and Materials Chemistry Involving 1 Thiophen 2 Yl Propan 2 Ol

Role as a Key Synthetic Building Block and Chemical Intermediate

1-(Thiophen-2-yl)propan-2-ol is highly valued as a chiral building block in asymmetric synthesis. The presence of both a hydroxyl group and a thiophene (B33073) ring provides two distinct points for chemical modification, rendering it a powerful intermediate for constructing complex molecular architectures.

The alcohol functional group is a versatile handle for a wide array of chemical transformations. It can be oxidized to the corresponding ketone, converted into a good leaving group for nucleophilic substitution reactions, or used in esterification and etherification processes. This reactivity, combined with the electronic properties of the thiophene core, makes thiophene-containing alcohols like this compound potent intermediates in the synthesis of pharmaceuticals and advanced materials.

A primary application lies in its role as a chiral precursor. For instance, derivatives of this compound are crucial in the synthesis of important pharmaceuticals. The (S)-enantiomer of its amino derivative, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, is a key intermediate in the production of the antidepressant Duloxetine. This has spurred considerable research into efficient and highly stereoselective methods for its preparation. Furthermore, chiral amino alcohols derived from thiophene carbaldehydes have been synthesized and utilized as ligands in catalytic asymmetric reactions, such as the Henry reaction, to produce β-hydroxy nitroalkanols with high conversion and enantioselectivity. researchgate.net

The strategic importance of this compound is highlighted by its use in creating more complex chiral molecules. For example, new chiral Schiff base ligands have been prepared from thiophene derivatives for use in asymmetric catalysis. iaea.org These applications underscore the compound's role as a fundamental starting material for generating stereochemically defined molecules for various uses in chemistry and medicine.

Table 1: Synthetic Utility of this compound and Its Derivatives

Application Area Derivative Type Example Reaction/Product Reference
Asymmetric Catalysis Chiral Amino Alcohol Ligands Catalytic asymmetric Henry reaction researchgate.net
Asymmetric Catalysis Chiral Schiff Base Ligands Asymmetric oxidation of sulfides iaea.org
Pharmaceutical Synthesis Chiral Amino Alcohols Intermediate for Duloxetine

Potential in Polymer and Oligomer Design: Thiophene-based Conjugated Systems

Thiophene-based conjugated polymers and oligomers are a cornerstone of organic electronics, prized for their exceptional optical and conductive properties which make them suitable for applications such as field-effect transistors, solar cells, and light-emitting diodes. nih.gove-bookshelf.de These materials feature a backbone of alternating single and double bonds, creating an extended system of delocalized π-electrons that dictates their electronic behavior. nih.gov The synthesis of these polymers often relies on organometallic polycondensation strategies, such as Stille, Suzuki, and Kumada cross-coupling reactions, which link functionalized thiophene monomers. nih.govcmu.edunih.gov

While this compound is not directly used as a monomer, its structure holds significant potential for the design of novel polymers and oligomers. The thiophene ring provides the necessary conjugated unit, while the secondary alcohol group serves as a latent functional handle. Through straightforward chemical modification, the hydroxyl group can be converted into a group suitable for polymerization, such as a halide or a boronic ester. This functionalization would transform this compound into a custom monomer.

The chiral nature of the propan-2-ol side chain is particularly intriguing. Incorporating such chiral units into a polythiophene backbone can influence the polymer's secondary structure, leading to the formation of helical superstructures. mdpi.comnih.gov This supramolecular ordering can have a profound impact on the material's charge transport properties and its interaction with polarized light, opening avenues for applications in chiroptical devices and enantioselective sensors. The synthesis of such chiral precursors is a key step toward creating these advanced materials. mdpi.comnih.gov

Table 2: Properties and Polymerization of Thiophene-Based Systems

Feature Description Relevance of this compound References
Conjugated Backbone Alternating single and double bonds along the polymer chain allow for electron delocalization. The thiophene ring serves as the fundamental conjugated unit. nih.gov
Polymerization Methods Commonly synthesized via metal-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, Kumada). The alcohol group can be converted to a reactive group (e.g., bromide, boronic ester) to create a polymerizable monomer. cmu.edunih.gov
Electronic Properties Tunable HOMO/LUMO energy levels, making them suitable for various electronic devices. Side-chain modifications can fine-tune electronic properties. nih.gov
Chirality Introduction of chiral side chains can induce helical structures and chiroptical properties. The inherent chirality of this compound makes it an ideal precursor for chiral polymers. mdpi.comnih.gov

Coordination Chemistry and Ligand Development for Metal Complexes

The thiophene moiety and its derivatives are versatile components in the design of ligands for transition metal complexes. The sulfur atom in the thiophene ring can act as a soft donor, and the ring itself can coordinate to a metal center in various π-modes. wikipedia.org this compound is an excellent precursor for developing new chiral ligands because its alcohol group can be readily converted into other coordinating functionalities like amines, imines (via Schiff base formation), or amides. nih.govnih.govacs.org

An important class of ligands derived from thiophene precursors are Schiff bases. For example, Schiff base ligands have been synthesized by condensing thiophene-2-carbaldehyde (B41791) with various diamines. acs.orgacs.org These ligands, featuring an azomethine (-C=N) group, can coordinate to metal ions such as Zn(II), Cd(II), Cu(II), and Co(II). nih.govacs.org Structural studies, including X-ray diffraction, have shown that these ligands can act in a bidentate or tridentate fashion, coordinating through the azomethine nitrogen and other donor atoms from the amine portion, and sometimes involving the thiophene sulfur. nih.govacs.org The resulting complexes often exhibit distorted tetrahedral or square pyramidal geometries. nih.govacs.orgacs.org

The chirality of this compound can be transferred to the resulting ligand, making it a valuable tool for asymmetric catalysis. Chiral thiophene-based Schiff base ligands, when complexed with metals like vanadium, have been shown to efficiently catalyze the asymmetric oxidation of sulfides to sulfoxides with good enantioselectivity. iaea.org Similarly, copper complexes of chiral ligands derived from thiophene carbaldehydes and norephedrine (B3415761) have been successfully applied in asymmetric Henry reactions. researchgate.net This demonstrates a clear pathway from the basic building block to functional catalytic systems.

Table 3: Examples of Metal Complexes with Thiophene-Derived Ligands

Ligand Type Metal Ion(s) Coordination Mode Application References
Thiophene-Schiff Base Zn(II), Cd(II), Pd(II) Bidentate (N,N) Structural Chemistry acs.org
Thiophene-Schiff Base Co(II), Cu(II), Ni(II), Zn(II) Tridentate (N,N,S) Antimicrobial Activity nih.gov
Thiophene-Pyridine Carboxamide Zn(II), Cu(II), Co(II) Bidentate (O,N) Structural & Electrochemical Studies nih.gov
Chiral Thiophene-Schiff Base Vanadium Tridentate Asymmetric Sulfide Oxidation iaea.org
Chiral Thiolated Amino Alcohol Copper(II) Bidentate Asymmetric Henry Reaction researchgate.net

Development of Specialized Sensing Materials

Conjugated polymers and oligomers based on thiophene are highly promising materials for chemical sensors. nih.gov Their utility stems from the sensitivity of their delocalized π-electron systems to external stimuli. acs.org When an analyte interacts with the polymer, it can disrupt the planarity of the conjugated backbone or induce electronic perturbations, leading to observable changes in optical (colorimetric or fluorescent) or electrical properties. acs.orgoup.comacs.org This principle has been used to develop sensors for a wide range of targets, including metal ions, anions, and volatile organic compounds (VOCs). acs.orgcapes.gov.brnih.gov

The versatility of thiophene chemistry allows for the creation of highly specific sensing materials. By functionalizing the thiophene monomer units with specific receptor groups, polymers can be designed to bind selectively to a target analyte. acs.orgoup.com This is where a building block like this compound offers significant potential. The hydroxyl group can serve as an attachment point for a variety of recognition moieties. For instance, it could be functionalized to create a Schiff base for detecting metal ions like Al³⁺ and Fe³⁺, or it could be modified to create a binding pocket for anions like cyanide. capes.gov.brnih.gov

Fluorescence-based sensing is a particularly powerful application. Oligothiophene-based sensors have been developed that exhibit a "turn-on" fluorescence response upon binding to an analyte, providing a highly sensitive detection method with a very low limit of detection. capes.gov.brnih.gov Furthermore, arrays of different polythiophene-based sensors can be used to generate unique response patterns for various analytes, creating an "electronic nose" capable of discriminating between different VOCs. acs.org The ability to synthesize tailored monomers from precursors like this compound is crucial for advancing this field and creating the next generation of on-site, high-throughput analytical devices. oup.comoup.com

Table 4: Thiophene-Based Materials in Chemical Sensing

Material Type Target Analyte(s) Sensing Mechanism Reference
Oligothiophene-Schiff Base Al³⁺, Fe³⁺ "Turn-on" Fluorescence nih.gov
Oligothiophene-Barbituric Acid Cyanide (CN⁻) Colorimetric & "Turn-on" Fluorescence capes.gov.br
Conjugated Microporous Polymers 2,4-Dinitrophenol, Iodine Fluorescence Quenching rsc.org
Polythiophene Films Nitroaromatic Vapors Fluorescence Quenching researchgate.net
Polythiophene Transistors Volatile Organic Compounds (VOCs) Change in Conductivity acs.org

Advanced Analytical Methodologies for 1 Thiophen 2 Yl Propan 2 Ol

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of 1-(Thiophen-2-yl)propan-2-ol, offering high-resolution separation from complex matrices and accurate quantification.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (MS), it provides a robust method for both qualitative and quantitative analysis. researchgate.netsums.ac.irmdpi.com GC-MS combines the separation capabilities of GC with the detection power of MS, allowing for the identification of compounds based on their mass spectra. researchgate.netsums.ac.irmdpi.com

For the analysis of thiophene (B33073) derivatives, specific GC-MS methods have been developed. researchgate.net The choice of injection technique, such as split, splitless, or pulsed splitless, can significantly impact the signal response, repeatability, and peak shape. researchgate.net Optimization of the GC oven temperature program is also critical to achieve good separation of the analyte from other components in the sample. fmach.it

Table 1: GC-MS Parameters for Thiophene Analysis

Parameter Typical Setting
Injection Technique Pulsed splitless with temperature programming researchgate.net
Carrier Gas Helium mdpi.comfmach.it
Column Capillary column (e.g., Rtx-WAX) fmach.it
Oven Program Initial temperature hold, followed by a ramp to a final temperature fmach.it
MS Detector Electron Ionization (EI) mode mdpi.comfmach.it
Mass Range e.g., 40-350 m/z fmach.it

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including this compound. nih.gov Coupling HPLC with mass spectrometry (HPLC-MS) enhances the analytical capabilities by providing molecular weight and structural information, which is invaluable for unambiguous peak identification. nih.govmdpi.com

The choice of the stationary phase (column) and mobile phase is critical for achieving the desired separation. For thiophene-based compounds, reversed-phase HPLC is often employed. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727), can be optimized to control the retention and resolution of the analyte. mdpi.com

Table 2: HPLC-MS Parameters for Analysis of Organic Compounds

Parameter Typical Setting
Column C18 reversed-phase column
Mobile Phase Gradient elution with water and acetonitrile or methanol mdpi.com
Detector UV-Vis or Mass Spectrometer
Ionization Source (for MS) Electrospray Ionization (ESI)
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap

Since this compound is a chiral compound, the separation of its enantiomers is often necessary. Chiral chromatography is the most widely used technique for determining the enantiomeric excess (e.e.) of chiral compounds. nih.govresearchgate.net This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govresearchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the enantiomeric separation of a wide variety of chiral compounds. nih.govresearchgate.netvt.edu The choice of the mobile phase, which can be normal-phase, reversed-phase, or polar organic, plays a crucial role in achieving the desired enantioseparation. mdpi.com The resolution of the enantiomers is a key parameter in chiral chromatography and is influenced by the nature of the CSP, the mobile phase composition, and the temperature. researchgate.net

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. nih.gov

Table 3: Chiral Chromatography for Enantiomeric Separation

Parameter Importance
Chiral Stationary Phase (CSP) The key component for enantiomeric recognition and separation. nih.govresearchgate.net
Mobile Phase Influences the retention and resolution of the enantiomers. mdpi.com
Temperature Can affect the selectivity and efficiency of the separation.
Flow Rate Affects the analysis time and resolution.
Detector UV-Vis or Circular Dichroism (CD) detector.

Method Validation for Analytical Protocols: Limit of Detection, Limit of Quantification, Accuracy, Precision, and Robustness

Validation of an analytical method is essential to ensure that it is suitable for its intended purpose. europa.eudemarcheiso17025.comfda.govich.org The key parameters for method validation include the limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. researchgate.net

Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision.

Limit of Quantification (LOQ) : The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.net

Accuracy : The closeness of the measured value to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte. europa.euresearchgate.net

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net

Robustness : The ability of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 4: Method Validation Parameters

Parameter Description
LOD The lowest detectable concentration.
LOQ The lowest quantifiable concentration with acceptable precision and accuracy. researchgate.net
Accuracy Closeness to the true value. europa.euresearchgate.net
Precision Repeatability of the measurement. researchgate.net
Robustness Insensitivity to small changes in method parameters.

Optimization of Sample Preparation and Extraction Procedures for Complex Matrices

The analysis of this compound in complex matrices, such as biological fluids or environmental samples, often requires a sample preparation step to remove interferences and concentrate the analyte. The goal of sample preparation is to isolate the analyte of interest from the sample matrix in a form that is suitable for analysis.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE) : This technique involves partitioning the analyte between two immiscible liquid phases.

Solid-Phase Extraction (SPE) : In SPE, the analyte is retained on a solid sorbent while the sample matrix passes through. The analyte is then eluted with a suitable solvent. Packed-fiber solid-phase extraction (PFSPE) is a variation that can be automated for high-throughput analysis. mdpi.com

Solid-Phase Microextraction (SPME) : SPME is a solvent-free extraction technique where a coated fiber is exposed to the sample, and the analyte partitions into the coating. uwaterloo.ca It is particularly useful for the analysis of volatile and semi-volatile organic compounds in combination with GC.

The optimization of sample preparation and extraction procedures involves selecting the appropriate technique and optimizing the experimental conditions, such as the choice of solvent, sorbent, pH, and temperature, to achieve the highest recovery of the analyte with the minimum amount of co-extracted interferences. uwaterloo.ca

Green Chemistry Principles in the Synthesis of 1 Thiophen 2 Yl Propan 2 Ol

Atom Economy and Strategies for Waste Minimization in Synthetic Routes

Atom economy, a core principle of green chemistry, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wordpress.comjocpr.com The goal is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. instituteofsustainabilitystudies.comtongji.edu.cn In the context of synthesizing 1-(thiophen-2-yl)propan-2-ol, this means designing synthetic pathways where the majority of atoms from the starting materials are found in the final alcohol product.

Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of byproducts that are not incorporated into the final molecule. primescholars.comnih.gov For example, reactions that generate significant amounts of inorganic salts or other waste products would have a low atom economy.

Strategies to improve atom economy in the synthesis of this compound focus on the development of addition and cycloaddition reactions, which inherently have high atom economy. nih.gov For instance, a hypothetical direct addition of a methyl group and a hydrogen atom across the carbonyl group of 2-acetylthiophene (B1664040) would represent a highly atom-economical route to this compound. Catalytic hydrogenation is another example of a reaction with high atom economy as it involves the addition of hydrogen to an unsaturated compound. jocpr.com

Waste minimization is directly linked to atom economy. By designing reactions with high atom economy, the generation of waste is inherently reduced. instituteofsustainabilitystudies.com This not only has environmental benefits but also reduces the costs associated with waste treatment and disposal. instituteofsustainabilitystudies.com

Implementation of Environmentally Benign Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. Green chemistry encourages the use of environmentally benign solvents or, ideally, solvent-free reaction conditions. nih.gov

For the synthesis of this compound and related thiophene (B33073) derivatives, research has explored the use of greener solvent alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. researchgate.net The Suzuki cross-coupling reaction, a method that can be used to create precursors to thiophene derivatives, has been successfully carried out in water. researchgate.net

Deep eutectic solvents (DESs) are another promising class of green solvents. rsc.org These solvents are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, forming a eutectic with a melting point lower than the individual components. They are often biodegradable, have low toxicity, and can be recycled. rsc.org For example, choline (B1196258) hydroxide (B78521) has been used as both a base and a reaction medium for the synthesis of substituted pyrroles, a reaction type that could be adapted for thiophene derivatives. rsc.org

Bio-based solvents, such as eucalyptol, are also gaining attention as renewable and less toxic alternatives to conventional petroleum-based solvents. mdpi.com The use of such solvents in multicomponent reactions to synthesize highly functionalized pyridines has been demonstrated, suggesting potential applicability in the synthesis of thiophene-containing compounds. mdpi.com

Development and Application of Catalytic and Biocatalytic Processes for Sustainability

Catalytic and biocatalytic processes are cornerstones of green chemistry, offering significant advantages in terms of efficiency, selectivity, and sustainability. instituteofsustainabilitystudies.comresearchgate.net

Catalytic Processes: Catalysts increase the rate of a reaction without being consumed in the process, allowing for the use of smaller quantities of reagents and often enabling reactions to proceed under milder conditions. researchgate.net For the synthesis of this compound, palladium-catalyzed reactions have been explored. For instance, a palladium-catalyzed asymmetric hydrogenation of α-acyloxy ketones has been shown to be a highly efficient method for producing related chiral intermediates. researchgate.net

Biocatalytic Processes: Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These processes are highly selective, operate under mild conditions (ambient temperature and pressure, neutral pH), and often use water as a solvent, making them inherently greener. rawdatalibrary.netacs.orgnih.gov

The enantioselective reduction of 1-(thiophen-2-yl)ethanone to produce chiral 1-(thiophen-2-yl)ethanol, a closely related compound, has been successfully achieved using whole-cell biocatalysts like Enterococcus faecium BY48. rawdatalibrary.net This process is described as clean, environmentally friendly, and cost-effective. rawdatalibrary.net Similarly, alcohol dehydrogenases (ADHs) from various microorganisms, such as Lactobacillus kefir, have been used for the stereoselective reduction of ketone precursors to chiral alcohols, including intermediates for the synthesis of duloxetine, which contains the 1-(thiophen-2-yl)propan-1-ol (B2561536) backbone. acs.orgnih.gov Engineered ketoreductase polypeptides have also been developed for the preparation of related chiral amino alcohols. acs.org

The advantages of biocatalysis include:

High Stereoselectivity: Enzymes can produce a single enantiomer of a chiral molecule with high purity, which is crucial for the synthesis of pharmaceuticals. acs.org

Reduced Waste: The high selectivity of enzymes minimizes the formation of byproducts. acs.org

Mild Reaction Conditions: Biocatalytic reactions typically run at or near room temperature and pressure, reducing energy consumption. acs.org

Energy Efficiency in Reaction Design and Process Intensification (e.g., Microwave-Assisted Synthesis)

Energy efficiency is a key principle of green chemistry, aiming to minimize the energy requirements of chemical processes. instituteofsustainabilitystudies.com This can be achieved by designing reactions that occur at ambient temperature and pressure and by utilizing process intensification techniques.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. mdpi.comorganic-chemistry.org The use of microwave irradiation can significantly reduce the energy consumption of a synthetic process.

In the context of thiophene chemistry, microwave-assisted synthesis has been successfully applied to various reactions. For example, the Gewald reaction to produce 5-substituted-2-aminothiophenes has been shown to be much faster and more efficient under microwave irradiation compared to classical heating. organic-chemistry.org This method reduced the reaction time from 4 hours to just 20 minutes. organic-chemistry.org Similarly, the Suzuki coupling reaction to form thiophene oligomers has been performed under solvent-free, microwave-assisted conditions, offering a rapid and environmentally friendly route to these compounds. nih.gov Microwave irradiation has also been employed in the synthesis of various fused heterocycles containing a thiophene moiety. mdpi.commdpi.com

Reduction of Derivatives and Protecting Groups in Multi-step Syntheses

Therefore, a key goal in green synthesis is to avoid or minimize the use of protecting groups. instituteofsustainabilitystudies.com This can be achieved through the use of highly selective reagents and catalysts that can react with a specific functional group in the presence of others. acs.org

For example, in a multi-step synthesis leading to a complex molecule containing the this compound moiety, one might need to protect the hydroxyl group to perform a reaction on another part of the molecule. A greener approach would be to find a reagent that selectively reacts at the desired position without affecting the hydroxyl group, thus eliminating the need for protection and deprotection steps. uchicago.edu

The development of biocatalytic methods often circumvents the need for protecting groups due to the high chemo- and regioselectivity of enzymes. acs.org For instance, an enzyme could selectively reduce a ketone to an alcohol in the presence of other reactive functional groups, making the use of protecting groups unnecessary.

Future Research Directions for 1 Thiophen 2 Yl Propan 2 Ol

Exploration of Novel and Highly Efficient Synthetic Routes

The development of sustainable and efficient synthetic pathways to 1-(thiophen-2-yl)propan-2-ol is a primary focus of future research. Current efforts are aimed at moving beyond traditional methods, which often involve stoichiometric reagents, towards more atom-economical and environmentally benign processes.

Key areas of exploration include:

Catalytic Transfer Hydrogenation: This technique utilizes catalysts to transfer hydrogen from a donor molecule to the precursor ketone, 1-(thiophen-2-yl)propan-2-one. Research is ongoing to discover new, more efficient catalysts that can operate under milder conditions.

Asymmetric Synthesis: Achieving high enantiomeric purity is critical for pharmaceutical applications. Future work will concentrate on developing novel chiral catalysts and ligands for the asymmetric reduction of the corresponding ketone or the asymmetric addition of functional groups.

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, offers a green and highly selective alternative for producing enantiopure this compound. Research is directed at discovering and engineering enzymes with enhanced stability and activity for this specific transformation.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. Future studies will likely explore the adaptation of synthetic routes for this compound to flow chemistry platforms.

A comparative look at different synthetic strategies highlights the push towards greener and more efficient methodologies.

Synthetic StrategyPrecursorKey FeaturesResearch Focus
Asymmetric Hydrogenation1-(Thiophen-2-yl)propan-1-oneHigh enantioselectivity, use of transition metal catalysts.Development of non-precious metal catalysts, improving catalyst turnover.
Biocatalytic Reduction1-(Thiophen-2-yl)propan-1-oneHigh selectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering for improved substrate scope and stability.
Grignard Reaction2-ThiophenecarboxaldehydeCarbon-carbon bond formation.Control of stereoselectivity, use of more environmentally benign solvents.

Design and Discovery of New Catalytic Systems with Enhanced Selectivity and Activity

The efficiency and selectivity of the synthesis of this compound are heavily dependent on the catalyst employed. Future research is dedicated to the rational design and discovery of novel catalytic systems that offer superior performance. This includes the development of catalysts for asymmetric reactions to produce specific stereoisomers. frontiersin.org

Promising research avenues include:

Ligand Development: The design of new chiral ligands for transition metal catalysts is crucial for enhancing enantioselectivity in asymmetric synthesis.

Nanocatalysis: The use of metal nanoparticles as catalysts can offer high surface area and unique catalytic properties, potentially leading to increased activity and selectivity.

Dual Catalysis: Combining two different catalysts that work in a cooperative manner can enable new reaction pathways and improve efficiency. For instance, a dual catalyst system composed of an achiral thiourea (B124793) and a chiral primary aminothiourea has been shown to be effective in certain asymmetric cycloadditions. nih.gov

Application of Advanced Computational Methods for Predictive Chemistry and Materials Design

Computational chemistry is a powerful tool for accelerating the discovery and optimization of chemical processes. Future research will increasingly rely on computational methods to guide the synthesis and application of this compound.

Key applications of computational methods include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms in detail, providing insights that can be used to optimize reaction conditions and catalyst design. rsc.orgnih.gov

Catalyst Screening: Virtual screening of catalyst libraries can rapidly identify promising candidates for experimental investigation, saving significant time and resources.

Property Prediction: Quantum chemical calculations can predict the electronic and structural properties of derivatives of this compound, aiding in the design of new molecules with desired functionalities. rsc.org

Computational TechniqueApplication in Research of this compoundPotential Impact
Density Functional Theory (DFT)Elucidating reaction pathways for synthesis.Designing more efficient and selective catalysts.
Molecular DockingPredicting binding interactions of derivatives with biological targets.Accelerating drug discovery processes.
Virtual High-Throughput ScreeningIdentifying novel catalysts and substrates.Reducing experimental workload and costs.

Investigation of Emerging Applications in Diverse Fields of Chemical Science and Technology

While this compound is primarily known as a pharmaceutical intermediate, its unique chemical structure suggests potential for a broader range of applications. The thiophene (B33073) ring is a key component in many functional materials. nbinno.comresearchgate.net

Future research will explore its use in:

Materials Science: Thiophene derivatives are widely used in the development of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netnih.gov The chiral nature of this compound could be exploited to create novel chiroptical materials.

Agrochemicals: Thiophene-containing compounds have shown promise as herbicides, fungicides, and insecticides. nbinno.com Future studies may investigate the biological activity of derivatives of this compound in agricultural applications.

Corrosion Inhibitors: Some thiophene derivatives have been shown to be effective corrosion inhibitors for metals. nih.gov

Integration of Machine Learning and Artificial Intelligence for Reaction Optimization and Property Prediction

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. beilstein-journals.orgresearchgate.net For this compound, these technologies can be used to accelerate research and development in several ways.

Key areas for integration include:

Reaction Optimization: ML algorithms can analyze large datasets of reaction parameters to predict the optimal conditions for synthesizing this compound with high yield and selectivity. beilstein-journals.orgqu.edu.qa This can be particularly useful in complex multi-variable systems.

Predictive Modeling: AI models can be trained to predict the biological activity and physical properties of novel derivatives, guiding the design of new compounds for specific applications. nih.govnih.gov

Automated Synthesis: The integration of AI with robotic platforms can enable the automated synthesis and testing of new derivatives, significantly accelerating the discovery process. beilstein-journals.org

Q & A

Q. How to design experiments to assess the biological activity of this compound derivatives?

  • Methodology : Screen for receptor-binding affinity (e.g., β-adrenergic receptors) using radioligand assays. Compare with propranolol derivatives to evaluate structural-activity relationships. Computational docking (e.g., AutoDock Vina) can prioritize targets for in vitro validation .

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Feasible Synthetic Routes

Reactant of Route 1
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1-(Thiophen-2-yl)propan-2-ol
Reactant of Route 2
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1-(Thiophen-2-yl)propan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.